molecular formula C10H8Cl2O B8489775 4-(2,4-Dichlorophenyl)-3-butyn-1-ol

4-(2,4-Dichlorophenyl)-3-butyn-1-ol

Cat. No.: B8489775
M. Wt: 215.07 g/mol
InChI Key: VQECEPGEMYAAJU-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-3-butyn-1-ol is a propargyl alcohol derivative featuring a 2,4-dichlorophenyl substituent. The molecule combines a terminal alkyne (-C≡CH) with a hydroxyl group (-OH) at the β-position, adjacent to the aromatic ring. Similar compounds are often explored in medicinal chemistry for enzyme inhibition (e.g., Rho kinase) or as intermediates in organic synthesis .

Properties

Molecular Formula

C10H8Cl2O

Molecular Weight

215.07 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)but-3-yn-1-ol

InChI

InChI=1S/C10H8Cl2O/c11-9-5-4-8(10(12)7-9)3-1-2-6-13/h4-5,7,13H,2,6H2

InChI Key

VQECEPGEMYAAJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C#CCCO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structure Highlights Molecular Weight Functional Groups Biological Activity Synthesis Method Reference
4-(2,4-Dichlorophenyl)-3-butyn-1-ol 2,4-Dichlorophenyl, propargyl alcohol ~215.1 (calc.) -OH, -C≡CH Not reported (inferred: kinase inhibition) Likely via Sonogashira coupling or alkyne hydration -
2-(2,4-Dichlorophenyl)-5-(methylthio)-1,3,4-oxadiazole (20’) 1,3,4-Oxadiazole, methylthio substituent ~275.1 -S-CH₃, oxadiazole Rho kinase inhibitor (IC₅₀: 0.21 µM) Thiol alkylation with iodomethane in THF
4-(3,4-Dichlorophenyl)-3-buten-2-one 3,4-Dichlorophenyl, α,β-unsaturated ketone ~229.1 -C=O, conjugated enone Not reported; likely reactive electrophile Aldol condensation or oxidation
1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone Chalcone derivative, dimethylamino group ~334.2 -C=O, enone, -N(CH₃)₂ Antifungal/antimicrobial (inferred) Base-catalyzed Claisen-Schmidt condensation
(2R,3S/2S,3R)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (BP 1330) Difluorophenyl, triazole, pyrimidine ~365.3 -F, triazole, pyrimidine Antifungal (e.g., similar to azoles) Multi-step nucleophilic substitution

Structural and Electronic Differences

  • Aryl Substituent Position: The 2,4-dichlorophenyl group in the target compound vs. 3,4-dichlorophenyl in buten-2-one () alters electronic effects.
  • Functional Groups :
    • Propargyl Alcohol (-C≡C-CH₂OH) : Unique to the target compound, offering sites for acetylation or oxidation.
    • Oxadiazole and Sulfonyl Groups : In compound 20’ (), the oxadiazole ring enhances metabolic stability, while sulfonyl groups (e.g., compound 21) increase polarity and solubility .
    • Ketones vs. Alcohols : Buten-2-one () and chalcone () feature electrophilic ketones, contrasting with the nucleophilic hydroxyl in butyn-1-ol.

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